

# Preclinical Reproducibility of the EXPAND Trial: A Comparative Analysis of Siponimod's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



The EXPAND trial was a landmark Phase III study that demonstrated the efficacy of **siponimod** in delaying disability progression in patients with secondary progressive multiple sclerosis (SPMS). This guide provides a comparative analysis of the key findings from the EXPAND trial and their reproducibility in preclinical settings, offering researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data.

## **Executive Summary**

The EXPAND trial demonstrated that **siponimod**, a selective sphingosine-1-phosphate (S1P) receptor modulator, significantly reduced the risk of disability progression and brain atrophy in patients with SPMS. Preclinical studies, primarily utilizing the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis, have investigated the mechanisms underlying these effects. While a direct replication of the EXPAND trial's clinical outcomes in animal models is inherently challenging, preclinical data largely support the clinical findings. These studies show that **siponimod** reduces clinical signs of disease, mitigates central nervous system (CNS) inflammation, and exerts neuroprotective effects, corroborating the dual mechanism of action observed in clinical settings.

# Comparison of Clinical and Preclinical Findings

The following tables summarize the quantitative data from the EXPAND trial and comparable preclinical studies.



Table 1: Effect on Disability Progression

| Outcome Measure    | EXPAND Trial (Human)                                                                                      | Preclinical Studies (EAE<br>Models)                                                                        |
|--------------------|-----------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Primary Endpoint   | 21% reduction in the risk of 3-month confirmed disability progression (CDP) vs. placebo (p=0.013).[1][2]  | Significant reduction in clinical EAE scores with siponimod treatment compared to vehicle. [3][4]          |
| Secondary Endpoint | 26% reduction in the risk of 6-month confirmed disability progression (CDP) vs. placebo (p=0.0058).[1][2] | Amelioration of EAE clinical course, with some studies showing recovery after the initial disease peak.[4] |
| Motor Function     | No significant difference in the Timed 25-Foot Walk test.[2]                                              | Not consistently reported as a primary outcome in the reviewed preclinical studies.                        |

Table 2: Effect on CNS Inflammation and Neurodegeneration

| Outcome Measure                          | EXPAND Trial (Human)                                                                          | Preclinical Studies (EAE<br>Models)                                         |
|------------------------------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| MRI: T2 Lesion Volume                    | Significant reduction in the change of T2 lesion volume from baseline compared to placebo.[5] | Attenuation of microgliosis and astrogliosis in the CNS of EAE mice.[3]     |
| MRI: Brain Atrophy                       | Significant slowing of whole-<br>brain and gray matter atrophy<br>over a 2-year period.[6]    | Prevention of GABAergic interneuron loss in the striatum of EAE mice.[3][7] |
| MRI: T1 Gadolinium-<br>Enhancing Lesions | 85% reduction in the number of T1 Gd+ lesions compared to placebo.[5]                         | Reduced lymphocyte infiltration in the striatum of EAE mice.[3]             |

# **Experimental Protocols**



# **EXPAND Trial Methodology**

The EXPAND trial was a randomized, double-blind, placebo-controlled Phase III study involving 1,651 patients with SPMS. Participants were randomized in a 2:1 ratio to receive either 2 mg of **siponimod** orally once daily or a placebo. The primary endpoint was the time to 3-month confirmed disability progression, as measured by the Expanded Disability Status Scale (EDSS). Secondary endpoints included the time to 6-month confirmed disability progression, changes in T2 lesion volume, and annualized relapse rate.[1][2]

#### **Preclinical EAE Model Methodology**

- Animal Model: The most commonly used model is the Experimental Autoimmune Encephalomyelitis (EAE) model in mice, which mimics many of the inflammatory and neurodegenerative features of multiple sclerosis.[3][4][8]
- Induction of EAE: EAE is typically induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.[3][7]
- **Siponimod** Administration: **Siponimod** is administered to the animals, often via oral gavage or through implanted minipumps for continuous delivery.[3][4]
- Outcome Assessment:
  - Clinical Scoring: Disease severity is assessed daily using a standardized EAE clinical scoring scale, which grades the severity of paralysis.[3][4]
  - Histopathology: At the end of the experiment, brain and spinal cord tissues are collected for histological analysis to assess inflammation (e.g., immune cell infiltration) and demyelination.[3][4]
  - Immunohistochemistry: Specific markers are used to identify different cell types (e.g., microglia, astrocytes, lymphocytes) and assess neuronal damage.[3][7]

# **Visualizing the Mechanisms of Action**

The following diagrams illustrate the key signaling pathways and experimental workflows related to **siponimod**'s action.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. novartis.com [novartis.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. scispace.com [scispace.com]
- 4. Siponimod Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]



- 5. Siponimod vs placebo in active secondary progressive multiple sclerosis: a post hoc analysis from the phase 3 EXPAND study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Reproducibility of the EXPAND Trial: A Comparative Analysis of Siponimod's Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560413#reproducibility-of-the-expand-trial-findings-in-a-preclinical-setting]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com